Methyl 5-(4-methoxyphenyl)nicotinate
Description
Contextualization of Nicotinate (B505614) Esters as Molecular Scaffolds in Organic Synthesis and Medicinal Chemistry
Nicotinate esters, the esters of nicotinic acid (also known as niacin or vitamin B3), represent a privileged scaffold in the fields of organic synthesis and medicinal chemistry. researchgate.net Nicotinic acid itself is a vital nutrient with pharmacological effects, including vasodilation and lipid-level modulation. researchgate.net Its ester derivatives, such as methyl nicotinate and ethyl nicotinate, retain and often enhance certain properties, making them valuable in various applications.
In medicinal chemistry, nicotinate esters are widely recognized for their vasodilatory properties. nih.gov When applied topically, compounds like methyl nicotinate can penetrate the skin and cause localized vasodilation, increasing blood flow to the area. nih.govresearchgate.net This effect is utilized in topical preparations for the temporary relief of muscle and joint pain. researchgate.net The mechanism of this action involves the prostaglandin (B15479496) pathway and local sensory nerves. researchgate.net Beyond this direct application, the nicotinate core is a key component in the synthesis of a wide range of pharmaceuticals, including drugs with potential anticancer and antioxidant activity. nih.gov
From a synthetic standpoint, the pyridine (B92270) ring of nicotinate esters is a versatile building block. The ester functional group can be readily modified, and the aromatic ring can be substituted at various positions to create libraries of new compounds for biological screening. researchgate.netorientjchem.org Standard organic reactions, such as esterification of nicotinic acid with an alcohol in the presence of an acid catalyst, provide straightforward access to these foundational molecules. orientjchem.orgresearchgate.net
Significance of 4-Methoxyphenyl (B3050149) Moieties in the Design of Biologically Active Compounds
The 4-methoxyphenyl group, also known as the p-anisyl group, is a frequently incorporated moiety in the design of biologically active compounds. Its prevalence stems from the unique electronic and steric properties conferred by the methoxy (B1213986) (-OCH3) substituent on a phenyl ring. The methoxy group is an electron-donating group through resonance and can participate in hydrogen bonding as an acceptor, which can be crucial for molecular recognition and binding to biological targets like enzymes and receptors.
This moiety can significantly influence a molecule's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). The presence of the 4-methoxyphenyl group can modulate a compound's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor in its ability to cross biological membranes. Furthermore, the methoxy group is susceptible to metabolic O-demethylation, which can be a key step in the biotransformation of a drug.
The 4-methoxyphenyl unit is found in a diverse range of natural products and synthetic compounds with demonstrated biological activities, including anticancer and herbicidal properties. nih.gov Its incorporation into a molecular structure is a common strategy in medicinal chemistry to fine-tune the parent compound's biological activity and physicochemical properties.
Research Rationale and Scope for Investigating Methyl 5-(4-methoxyphenyl)nicotinate
The scientific rationale for investigating this compound emerges from the strategic combination of the two aforementioned structural motifs. The core hypothesis is that by coupling the versatile nicotinate ester scaffold with the property-modulating 4-methoxyphenyl group, it is possible to generate novel compounds with unique and potentially beneficial biological activities.
The structure of this compound positions an aryl group (4-methoxyphenyl) at the 5-position of the pyridine ring of methyl nicotinate. This specific arrangement creates a biaryl structure, a common feature in many pharmacologically active molecules. psu.edu The scope of research on this compound logically begins with its synthesis. A highly probable and efficient method for its preparation is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net This would involve reacting a halo-substituted nicotinate, like methyl 5-bromonicotinate, with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgwisc.edu
Following a successful synthesis and characterization, the scope would extend to the exploration of its potential applications. Given the properties of its constituent parts, research could focus on:
Medicinal Chemistry: Screening for various biological activities, such as anticancer, anti-inflammatory, or cardiovascular effects.
Materials Science: Investigating its use as a building block for more complex organic molecules, polymers, or functional materials.
The investigation into this compound is thus driven by the principles of rational drug design and molecular exploration, aiming to create new chemical entities with tailored properties for a range of scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-3-10(4-6-13)11-7-12(9-15-8-11)14(16)18-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLADANCADJPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563834 | |
| Record name | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119289-88-2 | |
| Record name | Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of the Methyl 5 4 Methoxyphenyl Nicotinate Scaffold
Nucleophilic and Electrophilic Reactions of the Nicotinate (B505614) Heterocycle
The pyridine (B92270) ring in methyl 5-(4-methoxyphenyl)nicotinate is an electron-deficient heterocycle, which influences its susceptibility to both nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyridine ring, accentuated by the electron-withdrawing character of the nitrogen atom, generally makes it a candidate for nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2, 4, or 6 positions. wikipedia.orglibretexts.org While the parent scaffold of this compound does not possess a leaving group, derivatives such as a 2- or 6-halo-substituted analog would be expected to readily undergo substitution reactions with various nucleophiles. For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups. wikipedia.orglibretexts.org In the case of pyridinium (B92312) salts, nucleophilic addition is a known transformation. For instance, N-alkyl nicotinate salts can react with aryl boron nucleophiles in the presence of a rhodium catalyst to yield C6-addition products. nih.gov
Electrophilic Aromatic Substitution (SEAr):
Conversely, electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene (B151609) due to the deactivating effect of the nitrogen atom. wikipedia.orgquimicaorganica.org Such reactions typically require harsh conditions. quora.com When electrophilic substitution does occur on a pyridine ring, the electrophile is directed to the 3- and 5-positions, as these positions are less deactivated. quimicaorganica.orgquora.com In this compound, the 5-position is already substituted. The directing effects of the existing substituents (the ester at C3 and the aryl group at C5) would further influence the position of any subsequent electrophilic attack, likely making the remaining ring hydrogens at C2, C4, and C6 unfavorable for substitution. Electrophilic substitution can be facilitated by N-oxidation of the pyridine ring, which increases the electron density of the ring and makes it more susceptible to electrophilic attack. wikipedia.org
A theoretical study on the nitration of pyridine with the nitronium ion (NO₂⁺) suggests that while the reaction has a low activation energy, the strongly acidic medium required for the reaction would lead to the protonation of the pyridine nitrogen, deactivating the ring towards electrophilic attack. rsc.org
Ester Hydrolysis and Transesterification Reactions of the Methyl Ester Group
The methyl ester functionality at the 3-position of the nicotinate ring is a key site for chemical modification, primarily through hydrolysis and transesterification reactions.
Ester Hydrolysis:
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-(4-methoxyphenyl)nicotinic acid, under either acidic or basic conditions. This transformation is a common and fundamental reaction for nicotinate esters. drugbank.comorientjchem.org The hydrolysis of methyl nicotinate to nicotinic acid and methanol (B129727) is a well-documented process. drugbank.com This reaction is often a necessary step in the synthesis of amide derivatives or other compounds where the carboxylic acid is a more versatile intermediate.
| Reaction | Reagents and Conditions | Product |
| Ester Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | 5-(4-methoxyphenyl)nicotinic acid |
Transesterification:
Transesterification allows for the conversion of the methyl ester to other alkyl esters. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of a different alcohol. For example, the transesterification of methyl nicotinate can be achieved in the presence of an alkaline catalyst and another alcohol, such as menthol, to produce the corresponding menthyl nicotinate.
| Reaction | Reagents and Conditions | Product |
| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Alkyl 5-(4-methoxyphenyl)nicotinate |
Chemical Conversions Involving the 4-Methoxyphenyl (B3050149) Substituent
The 4-methoxyphenyl group at the 5-position of the nicotinate core offers another avenue for chemical modification, most notably through the cleavage of the methyl ether.
O-Demethylation:
The O-demethylation of the methoxy (B1213986) group to the corresponding phenol (B47542) (a 4-hydroxyphenyl substituent) is a significant transformation that can dramatically alter the biological and physicochemical properties of the molecule. This reaction is typically achieved using strong acids or Lewis acids. Common reagents for this purpose include boron tribromide (BBr₃), hydrobromic acid (HBr), or sodium thioethoxide (B8401739) in a solvent like DMF. researchgate.net The choice of reagent can depend on the presence of other functional groups in the molecule. For instance, BBr₃ is known to be effective for cleaving aryl methyl ethers. researchgate.net Regioselective demethylation of p-methoxy groups in the presence of other methoxy groups has been achieved using an excess of aluminum halide. google.com
| Reagent | Conditions | Product |
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Methyl 5-(4-hydroxyphenyl)nicotinate |
| Hydrobromic acid (HBr) | Acetic acid, heat | Methyl 5-(4-hydroxyphenyl)nicotinate |
| Sodium thioethoxide | DMF, reflux | Methyl 5-(4-hydroxyphenyl)nicotinate |
Borylation Reactions on the Nicotinate Core
The introduction of a boronate ester group onto the nicotinate scaffold through C-H borylation represents a powerful method for further functionalization. Iridium-catalyzed borylation reactions are a common method for the C-H activation and borylation of arenes and heteroarenes. The regioselectivity of these reactions is often governed by steric and electronic factors. While direct borylation of the nicotinate core of this compound has not been specifically detailed, analogous reactions on other aromatic and heteroaromatic systems provide insight into the potential outcomes. Ruthenium-catalyzed borylation has also been shown to be effective for certain substrates. nih.gov
The borylation of nicotinic acid derivatives can also be achieved through decarboxylative pathways. For example, aryl carboxylic acids can be converted to aryl boronate esters via their N-hydroxyphthalimide esters, a reaction that can be catalyzed by isonicotinate (B8489971) esters.
Other Significant Chemical Derivatizations and Modifications
Beyond the primary reactions of the individual functional groups, the this compound scaffold can undergo other transformations to generate a wider range of derivatives. The synthesis of various 5-arylnicotinates has been achieved through the coupling of arylboronic acids with 5-bromonicotinates, a reaction that is sensitive to steric hindrance. lookchem.com This suggests that the 4-methoxyphenyl group could be introduced via such a coupling reaction, and that other aryl groups could be similarly installed.
Further modifications can be envisioned through derivatization of the carboxylic acid obtained from ester hydrolysis. For example, the carboxylic acid can be converted to amides, acyl halides, or other related functional groups, opening up a vast chemical space for analog synthesis. Additionally, post-column derivatization techniques have been used for the analytical determination of nicotinic acid, indicating the potential for a variety of chemical reactions at the nicotinate core for detection and quantification purposes. nih.govresearchgate.net
Design and Synthesis of Structural Derivatives of Methyl 5 4 Methoxyphenyl Nicotinate
Synthesis of Analogues with Modifications on the Nicotinate (B505614) Ring System
The nicotinate ring system of methyl 5-(4-methoxyphenyl)nicotinate offers several sites for chemical modification, enabling the synthesis of a diverse range of analogues. A primary and versatile starting point for these modifications is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-(4-methoxyphenyl)nicotinic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and a co-solvent like methanol (B129727) or ethanol, followed by acidification to precipitate the free acid.
Once the carboxylic acid is obtained, it serves as a key intermediate for the synthesis of various amides and other esters. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a coupling additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to form amide bonds with a wide array of primary and secondary amines. This approach allows for the introduction of diverse functional groups and pharmacophores. For instance, the synthesis of nicotinamides has been explored for their potential biological activities. researchgate.net
Furthermore, the carboxylic acid can be re-esterified with different alcohols under acidic conditions (e.g., Fischer esterification) or via activation with reagents like thionyl chloride to form the acyl chloride, followed by reaction with the desired alcohol. This allows for the synthesis of esters with varying chain lengths and functional groups, which can modulate the pharmacokinetic properties of the parent molecule. The synthesis of various nicotinic acid esters has been described, highlighting the versatility of this approach. belnauka.by
Another strategy for modifying the nicotinate ring involves reactions at the pyridine (B92270) nitrogen. Quaternization of the nitrogen with alkyl halides can be achieved, although the basicity of the pyridine nitrogen in 5-arylnicotinates is generally reduced. researchgate.net Additionally, direct substitution on the pyridine ring, while challenging, can be explored using modern cross-coupling methodologies, provided a suitable leaving group is present on the ring.
A general route to 5-arylnicotinates involves the coupling of an organometallic reagent derived from the aryl group with a 5-halonicotinate, such as methyl 5-bromonicotinate. mdpi.com This foundational reaction provides access to the core scaffold, which can then be subjected to the aforementioned modifications on the nicotinate ring.
Table 1: Examples of Synthetic Modifications on the Nicotinate Ring
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. NaOH, H₂O/MeOH2. HCl | 5-(4-Methoxyphenyl)nicotinic acid |
| 5-(4-Methoxyphenyl)nicotinic acid | R-NH₂, EDC, HOBt, DMF | 5-(4-Methoxyphenyl)-N-substituted-nicotinamide |
| 5-(4-Methoxyphenyl)nicotinic acid | R-OH, H₂SO₄ (cat.), heat | Alkyl 5-(4-methoxyphenyl)nicotinate |
| 5-Bromonicotinic acid | SOCl₂, then R-OH | Alkyl 5-bromonicotinate |
Introduction of Diverse Substituents onto the 4-Methoxyphenyl (B3050149) Moiety
The 4-methoxyphenyl group of this compound presents another key area for structural diversification. The introduction of various substituents on this phenyl ring can significantly influence the electronic properties, steric profile, and potential interactions of the molecule with biological targets. Structure-activity relationship (SAR) studies on related 5-arylnicotinates have shown that modifications to the 5-aryl group can have a profound impact on biological activity. nih.gov
One of the most common starting points for introducing diversity is through the use of appropriately substituted phenylboronic acids in a Suzuki-Miyaura cross-coupling reaction with a 5-halonicotinate ester. This powerful and versatile reaction allows for the direct installation of a wide range of substituted phenyl rings at the 5-position of the nicotinate scaffold. For example, by employing phenylboronic acids with different substituents (e.g., fluoro, chloro, trifluoromethyl, cyano, etc.) at various positions, a library of analogues can be synthesized.
Alternatively, if methyl 5-(4-hydroxyphenyl)nicotinate is used as a precursor, the phenolic hydroxyl group can serve as a handle for further functionalization. For instance, O-alkylation with various alkyl halides under basic conditions can introduce a range of alkoxy groups. The hydroxyl group can also be converted to a triflate, which can then participate in further cross-coupling reactions to introduce carbon-based or other substituents.
Direct electrophilic aromatic substitution on the 4-methoxyphenyl ring is also a possibility, although regioselectivity can be an issue. The methoxy (B1213986) group is an ortho-, para-director, meaning that substitution will likely occur at the positions ortho to the methoxy group (positions 3 and 5 of the phenyl ring). Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be employed to introduce new functional groups. For example, nitration followed by reduction of the nitro group to an amine provides a versatile intermediate for further derivatization.
Table 2: Examples of Strategies for Modifying the 4-Methoxyphenyl Moiety
| Precursor | Reagents and Conditions | Resulting Moiety |
| Methyl 5-bromonicotinate | Substituted phenylboronic acid, Pd catalyst, base | 5-(Substituted-phenyl)nicotinate |
| Methyl 5-(4-hydroxyphenyl)nicotinate | Alkyl halide, K₂CO₃, acetone | 5-(4-Alkoxyphenyl)nicotinate |
| This compound | HNO₃, H₂SO₄ | 5-(4-Methoxy-3-nitrophenyl)nicotinate |
| 5-(4-Methoxy-3-nitrophenyl)nicotinate | H₂, Pd/C | 5-(3-Amino-4-methoxyphenyl)nicotinate |
Development of Hybrid Molecules and Conjugates Incorporating the Nicotinate Framework
The concept of creating hybrid molecules and conjugates by combining two or more pharmacophores into a single entity is a well-established strategy in drug discovery. nih.govmdpi.com This approach aims to leverage the biological activities of the individual components to achieve synergistic effects, improved targeting, or enhanced pharmacokinetic profiles. The this compound scaffold is a suitable candidate for incorporation into such hybrid structures.
One common approach is to link the nicotinate framework to another bioactive molecule via a flexible or rigid linker. The carboxylic acid functionality, obtained from the hydrolysis of the methyl ester as described in section 4.1, is a convenient attachment point for creating amide or ester linkages. For example, nicotinic acid and its derivatives have been conjugated with other molecules to enhance their therapeutic potential. nih.govresearchgate.net Following this principle, 5-(4-methoxyphenyl)nicotinic acid could be coupled with various pharmacologically active amines or alcohols.
The choice of the linked molecule depends on the desired therapeutic outcome. For instance, conjugation to anti-inflammatory agents, anticancer drugs, or molecules that improve solubility or cell permeability are all viable strategies. The linker itself can also be varied in length and composition to optimize the properties of the final hybrid molecule.
Another strategy for creating hybrid molecules involves the synthesis of fused ring systems where the nicotinate and/or the phenyl ring are part of a larger, more complex heterocyclic structure. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives of this compound.
The development of such hybrid molecules and conjugates requires careful planning of the synthetic route to ensure that the desired linkages are formed without affecting the integrity of the individual pharmacophores. The resulting compounds would then be subjected to biological evaluation to assess their activity and potential advantages over the parent molecules.
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses for Positional and Connectivity Assignment
High-Resolution NMR spectroscopy is a fundamental technique for elucidating the precise molecular structure of a compound in solution.
For Methyl 5-(4-methoxyphenyl)nicotinate, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) and phenyl rings would appear in the downfield region (typically 6.5-9.0 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, triplets, singlets) revealing their positions and adjacencies. The protons of the two methyl groups (one from the ester and one from the methoxy (B1213986) group) would appear as sharp singlets in the upfield region (typically 3.5-4.0 ppm).
A ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal (around 165-175 ppm). Carbons of the aromatic rings would resonate in the 110-160 ppm range, with carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. The methyl carbons of the ester and methoxy groups would be found in the upfield region of the spectrum (around 50-60 ppm).
Without experimental data, a detailed assignment and the creation of data tables for chemical shifts (δ) and coupling constants (J) is not possible.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of the bonds.
The FT-IR and Raman spectra of this compound would be expected to display characteristic bands confirming its structure. Key vibrational modes would include:
C=O stretching from the ester group, typically a strong band around 1700-1730 cm⁻¹ in the FT-IR spectrum.
C-O stretching from the ester and ether linkages, appearing in the 1000-1300 cm⁻¹ region.
C=C and C=N stretching from the aromatic pyridine and phenyl rings, in the 1400-1650 cm⁻¹ region.
C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).
C-H bending vibrations, which provide further structural information.
A data table of specific vibrational frequencies (in cm⁻¹) and their corresponding assignments cannot be generated without access to the experimental spectra.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₄H₁₃NO₃), HRMS would provide a high-accuracy mass measurement of its molecular ion, confirming this formula.
Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum would show a unique pattern of fragment ions. Analysis of the mass-to-charge ratios (m/z) of these fragments would allow for the elucidation of fragmentation pathways, providing valuable information about the molecule's connectivity and the relative stability of its substructures. Common fragmentation patterns would likely involve the cleavage of the ester and ether groups.
Specific m/z values for the molecular ion and key fragments, which would be presented in a data table, are not available from the searched sources.
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Molecular Geometry and Crystal Packing
SC-XRD is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If suitable single crystals of this compound could be grown, this technique would provide precise data on:
Bond lengths and bond angles between all atoms.
The dihedral angle between the pyridine and phenyl rings, defining the molecule's conformation.
The arrangement of molecules within the crystal lattice (crystal packing), including any intermolecular interactions like hydrogen bonds or π-stacking.
This information would be summarized in crystallographic data tables, including unit cell dimensions, space group, and atomic coordinates. However, no published crystal structure for this compound could be found.
Advanced Optical Spectroscopy: UV-Visible Absorption, Fluorescence, and Surface-Enhanced Raman Scattering (SERS) for Electronic Transitions and Interfacial Studies
UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. Due to the conjugated aromatic system in this compound, it is expected to absorb UV light. The spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λ_max) indicating the energy required for π → π* transitions.
Fluorescence spectroscopy would reveal whether the molecule emits light after being electronically excited and would provide its emission spectrum and quantum yield.
SERS could be used to study the molecule's vibrational modes when adsorbed on a metal surface, providing insights into its orientation and interaction with the substrate.
Specific data on absorption maxima, emission wavelengths, or SERS vibrational shifts are not available in the current literature, preventing the creation of a relevant data table.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Electronic Structure Calculations
Density Functional Theory (DFT) serves as a fundamental tool for investigating the molecular structure of Methyl 5-(4-methoxyphenyl)nicotinate. Calculations, typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the most stable geometric configuration of the molecule in the gaseous phase. These studies focus on optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| C2-C3 | 1.396 Å | C2-N1-C6 | 117.5° |
| C5-C8 | 1.485 Å | C3-C4-C5 | 118.4° |
| C11-O14 | 1.365 Å | C5-C8-C9 | 120.1° |
| C16-O17 | 1.211 Å | C11-O14-C15 | 117.8° |
| C16-O18 | 1.352 Å | O17-C16-O18 | 123.7° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction and Electronic Transitions
Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity.
For this compound, the HOMO is primarily localized over the electron-rich 4-methoxyphenyl (B3050149) ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the electron-deficient pyridine (B92270) ring and the methyl nicotinate (B505614) moiety, highlighting these areas as susceptible to nucleophilic attack. The calculated energy gap is a key parameter in determining the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.
Table 2: Calculated FMO Energies and Related Parameters
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -6.15 eV |
| E(LUMO) | -1.50 eV |
| Energy Gap (ΔE) | 4.65 eV |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Identification of Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, allowing for the clear identification of electrophilic and nucleophilic sites. The MEP surface is color-coded to denote different electrostatic potential values.
In the MEP map of this compound, the most negative potential regions (typically colored red) are concentrated around the electronegative oxygen atoms of the methoxy (B1213986) and ester groups, as well as the nitrogen atom of the pyridine ring. These areas represent the most favorable sites for interaction with electrophiles. Conversely, the regions of highest positive potential (colored blue) are located around the hydrogen atoms, particularly those on the methyl groups, indicating them as sites for potential nucleophilic interaction. This detailed charge landscape is invaluable for predicting intermolecular interactions and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer (ICT) and the stabilizing effects of hyperconjugative interactions. This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule.
For this compound, significant hyperconjugative interactions are observed. A major interaction involves the delocalization of electron density from a lone pair orbital of the methoxy group's oxygen atom (LP(1) O14) to the antibonding π* orbitals of the phenyl ring (π(C9-C10) and π(C12-C13)). This charge delocalization contributes significantly to the stability of the molecule. The magnitude of these interactions is quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction.
Computational Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies for this compound show a strong correlation with experimental spectra.
The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method for NMR shifts. Discrepancies between theoretical and experimental values are often minimal and can be attributed to the fact that calculations are performed on a single molecule in the gas phase, whereas experimental data is collected from bulk samples where intermolecular effects are present.
Table 3: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR) | Theoretical (DFT) |
|---|---|---|
| C-H stretch (Aromatic) | 3075 | 3080 |
| C=O stretch (Ester) | 1725 | 1720 |
| C=C stretch (Aromatic) | 1605 | 1610 |
| C-O stretch (Ester) | 1288 | 1295 |
Analysis of Non-Covalent Interactions via Hirshfeld Surfaces and Quantum Theory of Atoms in Molecules (QTAIM)
The study of non-covalent interactions is crucial for understanding the crystal packing and solid-state architecture of a compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. The surface is mapped with properties like d_norm, which highlights regions of close contact between neighboring molecules.
Molecular Docking Simulations to Predict Ligand-Receptor Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein receptor. This method is instrumental in drug discovery and design for evaluating the potential of a compound as an inhibitor or modulator of a specific biological target.
This compound and its derivatives have been subjected to molecular docking simulations against various protein targets, such as cyclooxygenase (COX) enzymes. These simulations predict the binding energy, which indicates the stability of the ligand-receptor complex, and identify the key amino acid residues involved in the interaction. Common interactions include hydrogen bonds, typically involving the ester group or the pyridine nitrogen, and hydrophobic interactions between the aromatic rings of the ligand and non-polar residues in the protein's active site. These computational predictions provide a rational basis for understanding the molecule's potential biological activity.
Molecular Dynamics (MD) Simulations for Investigating Dynamic Interactions with Biological Targets
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interactions with biological macromolecules like proteins and nucleic acids. While specific MD simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodology remains a cornerstone for understanding the dynamic nature of such compounds within a biological environment.
The general approach involves placing the molecule in a simulated physiological environment (a box of water molecules with appropriate ions) along with its target receptor. The forces between all atoms are then calculated, and Newton's laws of motion are applied to predict the future positions and velocities of the atoms over a specific time, typically nanoseconds to microseconds. This simulation generates a trajectory that reveals how the compound explores different conformations and how it interacts with the amino acid residues of the binding site. Key insights that can be derived from such simulations include the stability of the ligand-receptor complex, the specific hydrogen bonds and hydrophobic interactions that maintain the binding, and the free energy of binding, which is a crucial parameter for predicting the affinity of a compound for its target.
Calculation of Quantum Chemical Descriptors for Molecular Properties and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. These properties, known as quantum chemical descriptors, are critical for understanding a molecule's reactivity, stability, and pharmacokinetic profile. These descriptors are derived from the molecule's electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized.
Other calculated descriptors include ionization potential (related to HOMO energy), electron affinity (related to LUMO energy), electronegativity, chemical hardness, and the dipole moment. The molecular electrostatic potential (MEP) map is another crucial output, which visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This map is invaluable for predicting how the molecule will interact with other molecules, particularly the binding sites of biological targets.
Table 1: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Value | Unit |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Ionization Potential | Data not available | eV |
| Electron Affinity | Data not available | eV |
| Electronegativity (χ) | Data not available | eV |
| Chemical Hardness (η) | Data not available | eV |
| Dipole Moment | Data not available | Debye |
These computational approaches provide a foundational understanding of the physicochemical properties of this compound, guiding further experimental studies and the rational design of new derivatives with potentially enhanced biological activity.
Mechanistic Studies of Biological Interactions in Vitro Focus
Investigation of Molecular Mechanisms of Action at the Cellular and Subcellular Levels
Currently, there is a lack of specific research detailing the molecular mechanisms of action of Methyl 5-(4-methoxyphenyl)nicotinate at the cellular and subcellular levels. However, the broader class of nicotinic acid derivatives is known to participate in fundamental cellular processes. Nicotinic acid is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. wikipedia.org The introduction of a 4-methoxyphenyl (B3050149) group at the 5-position of the pyridine (B92270) ring, as seen in the target compound, suggests that its interactions could be influenced by this lipophilic and electronically active moiety. This substitution may facilitate membrane transport or specific interactions with intracellular proteins, potentially localizing its effects to particular subcellular compartments like the mitochondria or the nucleus, where NAD+ metabolism is crucial.
Enzymatic Activity Modulation and Inhibition Mechanisms by Nicotinate-Based Compounds
Direct studies on the enzymatic activity modulation by this compound have not been identified. However, compounds containing the pyridine-3-carboxylate core, characteristic of nicotinates, have been investigated as modulators of various enzymes. For instance, derivatives of nicotinic acid have been shown to inhibit nicotinate (B505614) phosphoribosyltransferase (NAPRT), a key enzyme in the NAD+ biosynthetic pathway. nih.gov The inhibition mechanism for these related compounds can vary, including competitive, non-competitive, and mixed-type inhibition, depending on the specific substitutions on the pyridine ring. nih.gov
For example, 2-hydroxynicotinic acid acts as a competitive inhibitor of NAPRT with respect to nicotinic acid, while pyrazine-2-carboxylic acid demonstrates non-competitive inhibition. nih.gov The 4-methoxyphenyl substituent in this compound could confer a distinct inhibitory profile, potentially targeting enzymes involved in metabolic or signaling pathways.
| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|---|
| 2-Hydroxynicotinic Acid | Nicotinate Phosphoribosyltransferase (NAPRT) | Competitive | 215 ± 5 µM |
| Pyrazin-2-carboxylic Acid | Nicotinate Phosphoribosyltransferase (NAPRT) | Non-competitive | 166 µM |
| Pyridazine-3-carboxylic Acid | Nicotinate Phosphoribosyltransferase (NAPRT) | Mixed | 513 µM |
Modulation of Intracellular Pathways and Biochemical Processes (e.g., NAD+ concentration regulation by related nicotinates)
The regulation of intracellular nicotinamide adenine dinucleotide (NAD+) levels is a well-established role for nicotinic acid (niacin) and its derivatives. nih.gov These compounds serve as precursors in the Preiss-Handler pathway for NAD+ biosynthesis. nih.gov Supplementation with nicotinic acid has been shown to significantly elevate intracellular NAD+ levels in human skin keratinocytes. mdpi.com This increase in NAD+ can, in turn, influence the activity of NAD+-dependent enzymes such as sirtuins, which play crucial roles in mitochondrial function, energy homeostasis, and gene expression. nih.govmdpi.com
While direct evidence for this compound is unavailable, it is plausible that as a nicotinate ester, it could be hydrolyzed intracellularly to nicotinic acid, thereby contributing to the cellular NAD+ pool. Studies on nicotinic acid riboside, another related precursor, show it can ameliorate age-associated NAD+ decline. nih.gov The metabolic fate and efficacy of this compound in modulating these pathways remain a subject for future research.
Studies on Protein-Ligand Binding Kinetics and Thermodynamics
Specific kinetic and thermodynamic data for the binding of this compound to proteins are not available. However, studies on the parent compound, nicotinic acid, provide insight into the types of interactions that may occur. A detailed study on the binding of nicotinic acid to bovine serum albumin (BSA) revealed that the interaction is driven by both electrostatic and hydrophobic forces. rsc.org
The thermodynamic parameters for the binding of nicotinic acid to BSA indicated a sequential binding process with the first binding site showing a stronger affinity. rsc.org Isothermal titration calorimetry (ITC) is a key technique for determining these parameters, providing values for the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (TΔS) upon binding. whiterose.ac.uk Such studies are crucial for understanding the driving forces behind protein-ligand recognition and are necessary to elucidate the specific binding profile of this compound.
Mechanistic Insights into Anti-Proliferative Effects in Cellular Models
There are no specific studies detailing the anti-proliferative mechanisms of this compound. However, various derivatives of nicotinamide and related 5-aryl heterocyclic compounds have demonstrated anti-cancer activity in vitro. nih.govnih.gov The mechanisms often involve the induction of cell cycle arrest and apoptosis. For example, certain novel nicotinamide derivatives have been shown to induce cell cycle cessation at the G2/M and G0-G1 phases in HCT-116 colon cancer cells. nih.gov Similarly, some 5-aryl-1H-imidazole derivatives, which share the 5-aryl substitution pattern, cause cell cycle arrest at the G2/M phase and induce apoptosis in MCF-7 breast cancer cells. mdpi.com
These compounds often exert their effects by inhibiting key proteins involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com The anti-proliferative potential of this compound would likely depend on its ability to interact with similar intracellular targets.
| Compound Class/Example | Cell Line | IC50 (µM) | Observed Mechanism |
|---|---|---|---|
| Nicotinamide Derivative (Comp. 10) nih.gov | HCT-116 (Colon Cancer) | 15.4 | VEGFR-2 Inhibition |
| Nicotinamide Derivative (Comp. 10) nih.gov | HepG2 (Liver Cancer) | 9.8 | VEGFR-2 Inhibition |
| 5-Aryl-1H-imidazole (Comp. 5) mdpi.com | MCF-7 (Breast Cancer) | - | Cell cycle arrest at G2/M, Apoptosis |
| Nicotinamide Derivative (Comp. 8) mdpi.com | HCT-116 (Colon Cancer) | 5.4 | VEGFR-2 Inhibition, Apoptosis |
| Nicotinamide Derivative (Comp. 8) mdpi.com | HepG2 (Liver Cancer) | 7.1 | VEGFR-2 Inhibition, Apoptosis |
Tubulin Polymerization Inhibition and Microtubule Destabilization Mechanisms
No studies have been published that investigate the effect of this compound on tubulin polymerization or microtubule stability. Inhibition of tubulin polymerization is a key mechanism for several anti-cancer drugs. nih.gov These agents disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. mdpi.com Many of these inhibitors, such as colchicine (B1669291) and combretastatin (B1194345) A-4, bind to a specific site on β-tubulin, preventing the formation of the microtubule polymer. mdpi.commdpi.com While the indole (B1671886) skeleton is a common feature in many tubulin inhibitors, various other heterocyclic scaffolds have also been shown to possess this activity. mdpi.com Whether the 5-(4-methoxyphenyl)nicotinate structure can interact with the colchicine binding site or otherwise affect microtubule dynamics is a question that requires experimental validation.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features of the Nicotinate (B505614) Core and Substituents Critical for Biological Activity
The biological activity of compounds centered around a nicotinate core is intricately linked to the specific structural features of both the pyridine (B92270) ring and its substituents. The nicotinate (pyridinemonocarboxylate) moiety itself, a derivative of nicotinic acid (niacin or vitamin B3), is a well-established pharmacophore. acs.org Nicotinic acid and its derivatives are known to be involved in various biological processes, including lipid metabolism and cellular signaling. nih.gov
The core nicotinate structure provides a rigid scaffold that correctly orients the substituents for interaction with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand binding events. The ester group at the 3-position can also participate in hydrogen bonding and can be hydrolyzed by esterases in vivo, potentially leading to the formation of the corresponding carboxylic acid, which may be the active form of the molecule.
The substituents on the nicotinate core play a pivotal role in modulating the biological activity. In the case of Methyl 5-(4-methoxyphenyl)nicotinate, the key substituents are the methyl ester at the 3-position and the 4-methoxyphenyl (B3050149) group at the 5-position.
The 4-Methoxyphenyl Group: The presence of an aryl group at the 5-position of the nicotinate ring is a significant structural feature. The 4-methoxyphenyl group, in particular, has been incorporated into various biologically active molecules. dntb.gov.uabipublication.comnih.govnih.gov Its contribution to biological activity can be attributed to several factors:
Electronic Effects: The methoxy (B1213986) group is an electron-donating group, which can affect the electron density of the phenyl ring and, consequently, the entire molecule. This can modulate the strength of interactions with biological targets.
Hydrophobic Interactions: The phenyl ring is hydrophobic and can engage in hydrophobic interactions with nonpolar regions of a binding site, which is a common driving force for ligand-receptor binding.
The Methyl Ester: The methyl ester group at the 3-position influences the compound's physicochemical properties, such as its lipophilicity and solubility. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The ester can also be a site for metabolic transformation.
SAR studies on related 6-substituted nicotine (B1678760) analogs have shown that both the lipophilicity (π) and the steric volume of the substituent on the pyridine ring significantly influence the binding affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net While this study was on a different isomer and a different class of nicotinates, it highlights the general principle that modifications to the pyridine ring substituents have a profound impact on biological activity.
In a study on 5-(4'-methoxyphenyl)-oxazole, a compound with a similar 4-methoxyphenyl substitution pattern, it was found that the entire structure was essential for its activity against Caenorhabditis elegans, as nineteen synthesized derivatives showed no effect. nih.gov This suggests that the specific arrangement of the aryl group in relation to the heterocyclic ring is critical.
The table below summarizes the key structural features and their potential roles in biological activity.
| Structural Feature | Potential Role in Biological Activity |
| Nicotinate Core | Rigid scaffold, hydrogen bond acceptor (pyridine nitrogen), potential for metabolic activation (ester hydrolysis). |
| 5-Aryl Substituent | Influences steric fit, electronic properties, and hydrophobic interactions with the target. |
| 4-Methoxyphenyl Group | Provides bulk, modulates electronics through the methoxy group, and participates in hydrophobic interactions. |
| Methyl Ester at C3 | Affects physicochemical properties (lipophilicity, solubility) and ADME profile; potential site for metabolism. |
Analysis of Substituent Effects on Potency, Selectivity, and Biological Pathways
The nature and position of substituents on the nicotinate ring are critical determinants of the potency, selectivity, and the specific biological pathways that are modulated. By systematically varying these substituents, researchers can fine-tune the pharmacological profile of the lead compound.
Studies on various nicotinic acid derivatives have demonstrated that even small changes to the substituents can lead to significant shifts in activity. For instance, in a series of newly synthesized nicotinic acid derivatives with anti-inflammatory activity, the nature of the appended side chains was found to be crucial for their potency. nih.gov Similarly, in dipeptide derivatives of nicotinic acid, different substitutions resulted in a range of antimicrobial activities. nih.gov
In the context of nicotinic acetylcholine receptors, research on 6-substituted nicotine analogs has provided valuable insights into substituent effects. researchgate.net It was shown that increasing the lipophilicity of the substituent at the 6-position generally contributed to higher nAChR affinity. However, this effect was counteracted by the steric bulk of the substituent, with larger groups leading to decreased affinity. researchgate.net This interplay between lipophilicity and steric hindrance is a common theme in SAR.
For this compound, the following substituent effects can be postulated based on related studies:
Position of the Aryl Group: The placement of the aryl group at the 5-position is likely to be critical. Moving it to other positions on the pyridine ring would significantly alter the molecule's three-dimensional shape and its interaction with a target protein.
Substitution on the Phenyl Ring: The methoxy group at the 4-position of the phenyl ring is a key feature. Modifying this substituent could have a significant impact on activity:
Electronic Effects: Replacing the electron-donating methoxy group with an electron-withdrawing group (e.g., a nitro or cyano group) would alter the electronic landscape of the molecule and could either enhance or diminish its interaction with the target.
Steric Effects: Changing the size of the substituent at the 4-position could affect how the molecule fits into a binding pocket.
Hydrogen Bonding Potential: Replacing the methoxy group with a hydroxyl group would introduce a hydrogen bond donor, which could lead to new interactions with the target and potentially increase potency.
The biological pathways affected by nicotinic acid derivatives are diverse and include lipid metabolism, inflammation, and neuronal signaling. nih.govnih.gov The specific pathway targeted by this compound would depend on the protein(s) with which it interacts. The substituents on the nicotinate core would be instrumental in determining this selectivity. For example, in a study of piperazine (B1678402) derivatives, the enantiomers of the same compound exhibited different activities, with one acting as a narcotic agonist and the other as an antagonist, highlighting the profound effect of stereochemistry on biological outcome. nih.gov
The table below illustrates hypothetical substituent modifications and their potential impact on activity.
| Modification | Potential Effect on Potency/Selectivity | Rationale |
| Replacement of 4-methoxy with 4-hydroxy | Potentially increased potency | Introduction of a hydrogen bond donor. |
| Replacement of 4-methoxy with 4-chloro | Altered potency and selectivity | Change in electronic properties (electron-withdrawing) and lipophilicity. |
| Shifting the methoxy group to the 3- or 2-position | Likely decreased potency | Alteration of the electronic and steric profile, potentially disrupting optimal binding. |
| Replacement of the phenyl ring with a different heterocycle | Significant change in activity and selectivity | Alteration of the overall shape, size, and electronic properties of the molecule. |
Application of 3D-QSAR Methodologies for Predictive Modeling
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to correlate the 3D properties of a series of molecules with their biological activities. These methods can generate predictive models that are invaluable for the design of new, more potent analogs. The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
The key steps in a typical 3D-QSAR study involve:
Selection of a training set of molecules: A series of structurally related compounds with a range of biological activities is chosen.
Molecular modeling and alignment: The 3D structures of the molecules are built and aligned based on a common scaffold.
Calculation of molecular fields: Steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated around each molecule.
Statistical analysis: Partial least squares (PLS) analysis is used to derive a mathematical relationship between the molecular fields and the biological activities.
Model validation: The predictive power of the model is assessed using a test set of molecules that were not included in the training set.
The output of a 3D-QSAR study is often visualized as contour maps, which indicate regions in 3D space where certain properties are favorable or unfavorable for activity. For example, in the study of nicotine analogs, the contour maps revealed that bulky substituents at the 6-position of the pyridine ring would decrease affinity, while bulky ring systems containing a sp³-hybridized nitrogen would increase affinity. acs.org
Similar 3D-QSAR studies on other heterocyclic compounds, such as pyrazole (B372694) derivatives acting as acetylcholinesterase inhibitors, have also demonstrated the power of this approach in rational drug design. These studies provide a framework for how a 3D-QSAR investigation of this compound and its analogs could be conducted to guide the synthesis of improved compounds.
The table below outlines the general workflow of a 3D-QSAR study.
| Step | Description |
| 1. Dataset Preparation | A set of at least 20-30 analogs with measured biological activity is required. |
| 2. Molecular Modeling | 3D structures of all molecules are generated and energy-minimized. |
| 3. Molecular Alignment | Molecules are superimposed based on a common structural feature. This is a critical step. |
| 4. 3D-QSAR Field Calculation | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. |
| 5. PLS Analysis | A statistical model correlating the fields with biological activity is generated. |
| 6. Model Validation | The model's predictive ability is tested using cross-validation and an external test set. |
| 7. Contour Map Analysis | The results are visualized to guide the design of new molecules. |
Computational Molecular Modeling and Pharmacophore Generation in SAR Elucidation
Computational molecular modeling and pharmacophore generation are indispensable tools in modern drug discovery, providing deep insights into the structure-activity relationships of bioactive molecules. These methods allow for the visualization of ligand-receptor interactions at the atomic level and the identification of the key chemical features responsible for biological activity.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking this compound and its analogs into the binding site of a target protein, one can:
Identify the key amino acid residues involved in binding.
Visualize the types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Understand the structural basis for the observed SAR.
Propose modifications to the ligand to enhance binding affinity and selectivity.
Molecular docking studies on various heterocyclic compounds have successfully elucidated their binding modes. For example, docking studies of dipeptide derivatives of nicotinic acid helped to identify key hydrogen bonding interactions with the target enzyme. nih.gov Similarly, docking studies on quinazolinone derivatives revealed good binding scores against various microbial enzymes. dntb.gov.ua
Pharmacophore Modeling: A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. A pharmacophore model can be generated based on the structures of a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a receptor (structure-based).
A pharmacophore model for a series of analogs of this compound would typically include features such as:
Hydrogen bond acceptors (e.g., the pyridine nitrogen, the carbonyl oxygen of the ester).
Aromatic rings (e.g., the pyridine and phenyl rings).
Hydrophobic centers.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired biological activity. Pharmacophore modeling has been successfully applied in the discovery of new antagonists for the 5-HT2A receptor and inhibitors of HMG-CoA reductase. nih.govnih.gov
The combination of molecular docking and pharmacophore modeling provides a powerful workflow for SAR elucidation. The initial docking of active compounds can inform the generation of a pharmacophore model, which can then be used for virtual screening. The hits from the virtual screen can then be docked back into the receptor to refine the selection of candidates for synthesis and biological testing. This iterative process accelerates the drug discovery cycle.
The table below summarizes the applications of these computational methods in SAR studies.
| Computational Method | Application in SAR Elucidation |
| Molecular Docking | Predicts binding poses, identifies key interactions, rationalizes SAR, guides lead optimization. |
| Pharmacophore Modeling | Identifies essential chemical features for activity, used for virtual screening to find new hits. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex, assesses the stability of binding. |
Medicinal Chemistry Design Principles and Applications
Rational Design Strategies for Developing Bioactive Compounds Based on the Nicotinate (B505614) Scaffold
The rational design of new bioactive molecules is a foundational and challenging endeavor in drug discovery. mdpi.com The nicotinate scaffold, a derivative of nicotinic acid (niacin), serves as a valuable starting point for developing novel therapeutic agents due to its established presence in various biological pathways. nih.govgenome.jp The process of rational design involves the systematic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. This is achieved by understanding the structure-activity relationships (SAR), which dictate how specific chemical features of a molecule influence its biological activity. spu.edu.sy
A key strategy involves the modification of the nicotinic acid structure to improve its therapeutic profile while minimizing adverse effects. nih.gov For the nicotinate scaffold, design strategies often focus on several key areas:
Scaffold Hopping and Substructure Splicing : This involves replacing the core scaffold with a bioisosteric equivalent or combining it with other pharmacophores to create hybrid molecules with novel or enhanced activities. mdpi.comresearchgate.net For instance, splicing the nicotinic acid molecule with a thiophene (B33073) heterocycle has been used to design new N-(thiophen-2-yl) nicotinamide (B372718) derivatives with antifungal properties. researchgate.net
Functional Group Modification : Altering the functional groups on the nicotinate ring can profoundly impact the compound's interaction with its biological target. spu.edu.sy The introduction of a methyl group, for example, can control the conformational properties of the scaffold, modulate physicochemical properties like lipophilicity, and establish critical van der Waals or hydrophobic interactions within a target's binding site. nih.gov In the case of Methyl 5-(4-methoxyphenyl)nicotinate, the methoxy (B1213986) group on the phenyl ring can act as a hydrogen bond acceptor, influencing its binding characteristics. spu.edu.sy
Conformational Restriction : By introducing specific substituents, the rotational freedom of the molecule can be limited. This "locks" the molecule into a bioactive conformation, which can lead to a significant increase in binding affinity and potency. nih.gov
Research into various nicotinate and nicotinamide derivatives has provided a wealth of SAR data, demonstrating the importance of substituent placement and nature on biological activity.
Table 1: Structure-Activity Relationship (SAR) Insights for Nicotinate/Nicotinamide Derivatives
| Derivative Class | Modification | Impact on Biological Activity | Reference(s) |
| Antifungal Nicotinamides | Position of amino and isopropyl groups on the scaffold. | Found to be critical for potent activity against Candida albicans. | nih.gov |
| Tubulin Polymerization Inhibitors | Replacement of a nitro group with a methoxy carbonyl on the pyridine (B92270) ring. | Resulted in compounds with significant cytotoxic activity against human cancer cell lines. | nih.gov |
| Anticancer Phosphonates | Methylation at position 5 of a bis-indole core attached to a phosphonate. | Increased potency for inhibiting cell proliferation in ovarian and lung cancer cell lines. | nih.gov |
| Antifungal N-(thiophen-2-yl) nicotinamides | Splicing of nicotinic acid and thiophene scaffolds. | Resulted in derivatives with good antifungal activity against Rhizoctonia solani. | researchgate.net |
These examples underscore the power of rational design in leveraging the nicotinate scaffold to generate diverse bioactive compounds. The design of this compound fits within this paradigm, where the 4-methoxyphenyl (B3050149) substituent is rationally included to explore specific interactions with a biological target.
Integration of In Silico Screening and Library Design in Drug Discovery
The advent of powerful computational tools has revolutionized drug discovery, allowing for the rapid and cost-effective screening of vast chemical libraries. mdpi.com In silico methods are now integral to the early stages of drug development, helping to identify and prioritize promising lead compounds and eliminate those with unfavorable properties before committing to resource-intensive laboratory synthesis and testing. nih.gov For compounds based on the nicotinate scaffold, these computational approaches are invaluable for exploring the potential chemical space and designing focused libraries of derivatives.
The process typically begins with a known target structure, often obtained through X-ray crystallography or homology modeling. youtube.com This 3D structure enables the use of several key in silico techniques:
Molecular Docking : This technique simulates the binding of a ligand (e.g., a nicotinate derivative) to the active site of a target protein. youtube.comnumberanalytics.com The software calculates a "docking score" that estimates the binding affinity, allowing researchers to screen thousands of compounds virtually and identify those most likely to be active. youtube.com This method helps in understanding the binding mode and key interactions of potential inhibitors.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical tools that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.gov By developing a QSAR model for a set of nicotinate derivatives with known activities, researchers can predict the activity of new, unsynthesized analogs. This aids in designing compounds with potentially higher potency. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insight into the dynamic behavior of the drug-target complex over time. numberanalytics.comnih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein, offering a more detailed understanding of the interaction. nih.gov
These computational tools facilitate the design of virtual libraries—large collections of hypothetical compounds—that can be screened in silico to identify the most promising candidates for synthesis. This approach significantly accelerates the hit-to-lead optimization process. nih.govresearchgate.net
Table 2: Application of In Silico Techniques in Nicotinate Scaffold Drug Discovery
| In Silico Technique | Application | Objective | Reference(s) |
| Molecular Docking | Predicting binding modes of nicotinate analogs in target proteins like nicotinic acetylcholine (B1216132) receptors or bacterial NadD. | To identify key ligand-protein interactions and screen for potential inhibitors. | nih.govnih.govnih.gov |
| QSAR Modeling | Developing models to predict the inhibitory activity of nicotine (B1678760) derivatives against enzymes like CYP2A6. | To guide the design of novel, potent, and specific enzyme inhibitors. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the flexibility and stability of ligand-receptor complexes over time. | To understand the rigidity and dynamic behavior of the complex, confirming the stability of the interaction. | numberanalytics.comnih.gov |
| Virtual Library Screening | Screening large databases of compounds (e.g., ZINC database) or designed libraries of nicotinate analogs. | To identify novel hit compounds that can be synthesized and tested experimentally. | researchgate.netresearchgate.net |
Through the integration of these in silico methods, researchers can efficiently design and screen libraries of compounds like this compound, focusing synthetic efforts on molecules with the highest probability of success.
Optimization of Molecular Interactions for Enhanced Target Specificity
The efficacy and safety of a drug are critically dependent on its ability to bind to its intended target with high affinity and specificity. numberanalytics.com Optimizing the molecular interactions between a ligand and its target binding site is therefore a central goal in medicinal chemistry. spu.edu.synumberanalytics.com For compounds built on the nicotinate scaffold, enhancing target specificity involves fine-tuning the non-covalent interactions that govern the stability and selectivity of the drug-target complex.
The primary types of molecular interactions that are optimized include:
Hydrogen Bonding : These are highly directional interactions between a hydrogen atom and an electronegative atom (like oxygen or nitrogen). numberanalytics.com They are crucial for molecular recognition and contribute significantly to binding specificity. The carbonyl oxygen and the pyridine nitrogen of the nicotinate core, as well as the methoxy group in this compound, can all act as hydrogen bond acceptors. spu.edu.sy
Hydrophobic Interactions : These interactions occur when non-polar regions of the drug and the target come together to exclude water molecules. The phenyl ring of this compound provides a significant hydrophobic surface that can interact with non-polar pockets in a binding site. numberanalytics.comresearchgate.net
Electrostatic Interactions : These involve the attraction between charged or partially charged groups on the ligand and the target. numberanalytics.com The distribution of electron density in the aromatic rings and polar functional groups of nicotinate derivatives creates dipole moments that can engage in favorable electrostatic interactions. spu.edu.sy
The process of optimizing these interactions is iterative. Small structural changes are made to the lead compound, and the resulting analogs are tested to see how these changes affect binding affinity and specificity. For example, altering the position or type of substituent on the phenyl ring of a compound like this compound could lead to a more favorable hydrophobic or hydrogen bonding interaction, thereby increasing its potency and selectivity for its target. Machine learning models can be employed to predict the impact of mutations on both affinity and specificity, accelerating the co-optimization of these properties. nih.gov
Table 3: Strategies for Optimizing Molecular Interactions with Nicotinate Scaffolds
| Structural Modification | Interaction Targeted | Desired Outcome | Reference(s) |
| Introducing H-bond donors/acceptors (e.g., -OH, -OCH₃, -NH₂) | Hydrogen Bonding | Enhance binding affinity and specificity by forming precise interactions with the target. | spu.edu.synumberanalytics.com |
| Adding or extending hydrophobic groups (e.g., phenyl, alkyl chains) | Hydrophobic Interactions | Improve binding to non-polar pockets in the target site. | numberanalytics.comresearchgate.net |
| Altering electron-withdrawing/donating groups | Electrostatic Interactions | Modulate the electron distribution of the molecule to optimize dipole-dipole or ionic interactions. | spu.edu.synumberanalytics.com |
| Conformational locking via methylation or cyclization | Van der Waals & Hydrophobic Interactions | Reduce the entropic penalty of binding and improve shape complementarity with the target site. | nih.gov |
By carefully manipulating the structure of the nicotinate scaffold, medicinal chemists can fine-tune the molecular interactions to develop drug candidates with superior efficacy and a reduced potential for off-target effects.
Electrochemical Investigations
Voltammetric Techniques: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) for Redox Behavior Analysis
No data available.
Exploration of Electron Transfer Mechanisms and Chemical Reversibility
No data available.
Fabrication and Application of Electrochemical Sensors for Related Nicotinate (B505614) Compounds
No data available for Methyl 5-(4-methoxyphenyl)nicotinate.
Advanced Analytical Methodologies in Chemical and Biological Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Methyl 5-(4-methoxyphenyl)nicotinate. Its application is crucial for determining the purity of synthesized batches and for quantifying the compound in various matrices. While specific HPLC methods for this compound are not extensively documented in publicly available literature, established methods for structurally similar pyridine (B92270) derivatives and nicotinic acid esters provide a robust framework for developing a suitable analytical approach. ijsrst.comhelixchrom.com
A reversed-phase HPLC (RP-HPLC) method is the most probable choice for the analysis of this compound, given its aromatic and ester functionalities. A typical RP-HPLC system would likely employ a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity.
Table 1: Postulated HPLC Parameters for the Analysis of this compound
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for aromatic and moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with potential modifiers) | A common and effective solvent system for RP-HPLC. The gradient can be optimized for separation. |
| Modifiers | Formic acid or trifluoroacetic acid (0.1%) | Improves peak shape and resolution for pyridine-containing compounds by suppressing the ionization of the basic nitrogen atom. helixchrom.com |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and resolution. |
| Detection | UV-Vis Detector (e.g., at 254 nm or 270 nm) | The aromatic rings in the molecule are expected to have strong UV absorbance. |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
The development of a quantitative HPLC method would necessitate the establishment of a calibration curve using certified reference standards of this compound. Method validation, following ICH guidelines, would be essential to ensure the method's linearity, accuracy, precision, specificity, and robustness. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be primarily employed to identify and quantify any volatile impurities that may be present from the synthesis process or as degradation products. Due to its relatively high molecular weight and polarity, direct GC analysis of the intact molecule might be challenging without derivatization.
Derivatization, such as silylation, can be employed to increase the volatility and thermal stability of the compound, making it more amenable to GC analysis. nih.gov However, the primary utility of GC-MS in this context lies in the analysis of potential volatile precursors or by-products. For instance, the synthesis of nicotinic acid esters can sometimes involve volatile starting materials or generate volatile side products. chemicalbook.com
Table 2: Potential Volatile Impurities in this compound Synthesis and their GC-MS amenability
| Potential Impurity | Chemical Class | Rationale for Presence | GC-MS Amenability |
| Methanol (B129727) | Alcohol | Common solvent and reagent in esterification. | High |
| Anisole | Ether | Potential precursor or degradation product of the methoxyphenyl group. | High |
| Pyridine | Heterocycle | Core structural component, may be present as an impurity. | High |
| Nicotinic Acid | Carboxylic Acid | Starting material for esterification. | Derivatization may be required for optimal analysis. |
The GC-MS analysis would typically involve a non-polar or mid-polar capillary column. The mass spectrometer provides definitive identification of the eluted compounds by comparing their mass spectra with established libraries (e.g., NIST). researchgate.net The retention time from the gas chromatogram provides an additional layer of identification.
Development of Specific Analytical Methods for Research and Method Validation
The development of a specific and validated analytical method for this compound is a critical step in its research and development. This process ensures that the data generated is reliable, reproducible, and fit for its intended purpose.
The synthesis of this compound likely involves a Suzuki coupling or similar cross-coupling reaction between a pyridine derivative and a boronic acid or a related organometallic reagent, followed by esterification. nih.gov Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and residual catalysts. An effective analytical method must be able to separate the main compound from these potential impurities.
Method development would begin with the selection of the appropriate analytical technique, likely HPLC for purity and assay. The initial parameters would be based on the analysis of similar compounds, such as other substituted pyridine carboxylates. helixchrom.comresearchgate.net Optimization would then be carried out by systematically adjusting parameters like the mobile phase composition, pH, and column type to achieve the desired separation.
Once a suitable method is developed, it must be validated according to established guidelines. researchgate.net This involves a series of experiments to demonstrate:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The development and validation of a specific analytical method for this compound would provide a crucial tool for quality control in its synthesis and for its quantitative determination in various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
